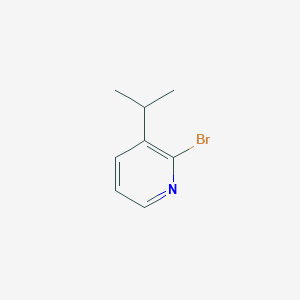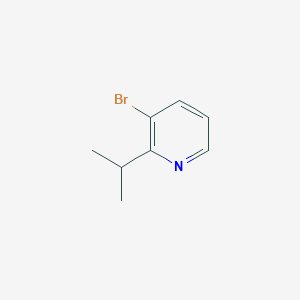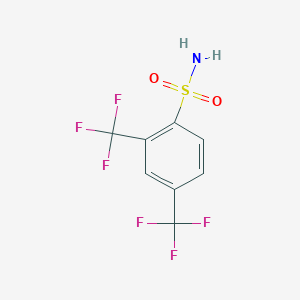
2,4-Bis(trifluoromethyl)benzenesulfonamide
Descripción general
Descripción
2,4-Bis(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H5F6NO2S and a molecular weight of 293.19 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, along with a sulfonamide functional group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
2,4-Bis(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research, including:
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Mecanismo De Acción
Target of Action
It is known that benzenesulfonamide derivatives are inhibitors of human carbonic anhydrase b , suggesting that 2,4-Bis(trifluoromethyl)benzenesulfonamide may have a similar target.
Mode of Action
If it acts similarly to other benzenesulfonamide derivatives, it may inhibit the activity of carbonic anhydrase B, an enzyme involved in maintaining pH and fluid balance in the body .
Biochemical Pathways
If it inhibits carbonic anhydrase B like other benzenesulfonamide derivatives, it could impact processes such as respiration and the transport of carbon dioxide and oxygen in the blood .
Result of Action
Benzenesulfonamide derivatives are known to be effective in the treatment of proliferative diseases such as cancer , suggesting that this compound may have similar effects.
Análisis Bioquímico
Biochemical Properties
2,4-Bis(trifluoromethyl)benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors By inhibiting this enzyme, this compound can potentially reduce tumor growth and proliferation
Cellular Effects
This compound has been shown to have various effects on different types of cells and cellular processes. In cancer cells, this compound can inhibit cell proliferation and induce apoptosis by targeting carbonic anhydrase IX . This inhibition leads to a decrease in pH regulation within the tumor microenvironment, ultimately affecting cell signaling pathways, gene expression, and cellular metabolism. Additionally, this compound may influence other cellular processes, such as oxidative stress and reactive oxygen species production, although more studies are required to confirm these effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, particularly carbonic anhydrase IX By binding to the active site of this enzyme, the compound inhibits its activity, leading to a disruption in pH regulation and subsequent effects on cellular processes Additionally, this compound may interact with other enzymes and proteins, potentially leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under ambient conditions, but its stability and degradation may vary depending on the specific experimental conditions Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in cancer cells, where it continues to inhibit cell proliferation and induce apoptosis over extended periods
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to normal tissues and organs. It is important to determine the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbonic anhydrase IX inhibition By inhibiting this enzyme, the compound affects the metabolic flux and levels of metabolites involved in pH regulation and cellular respiration Additionally, this compound may interact with other enzymes and cofactors, potentially influencing other metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound may be transported across cell membranes via specific transporters or passive diffusion, and it may bind to proteins that facilitate its distribution within the cell. The localization and accumulation of this compound in specific tissues and cellular compartments can affect its activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with carbonic anhydrase IX suggests that it may localize to areas of the cell where this enzyme is active, such as the plasma membrane or intracellular vesicles. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2,4-bis(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at ambient conditions to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction setups to ensure consistent quality and yield. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydride or potassium carbonate, and oxidizing agents such as hydrogen peroxide or potassium permanganate. The reactions are typically carried out under mild conditions to prevent degradation of the trifluoromethyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted sulfonamides, while condensation reactions can produce imines or other nitrogen-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonamide
- 2-(Trifluoromethyl)benzenesulfonamide
- 3,5-Bis(trifluoromethyl)benzenesulfonamide
Uniqueness
2,4-Bis(trifluoromethyl)benzenesulfonamide is unique due to the presence of two trifluoromethyl groups at the 2 and 4 positions on the benzene ring. This structural feature imparts greater stability and lipophilicity compared to similar compounds with fewer trifluoromethyl groups. Additionally, the compound’s ability to form strong hydrogen bonds with biological targets makes it a valuable tool in drug discovery and biochemical research .
Propiedades
IUPAC Name |
2,4-bis(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO2S/c9-7(10,11)4-1-2-6(18(15,16)17)5(3-4)8(12,13)14/h1-3H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIARAVCNMEMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


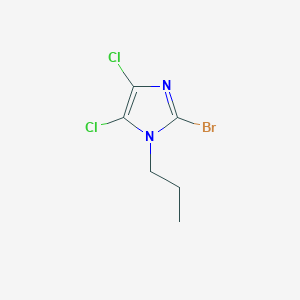
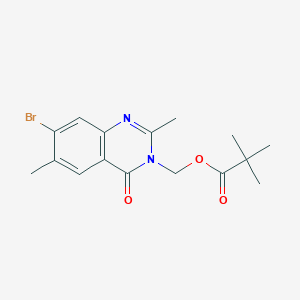
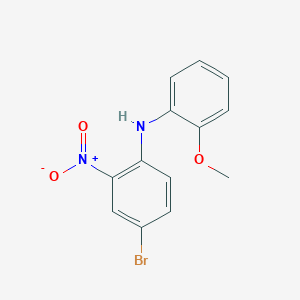
![(3E)-3-[(dimethylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3034154.png)
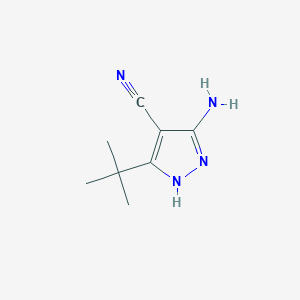
![Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3034158.png)
![4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol](/img/structure/B3034159.png)
![2-Benzyl-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B3034161.png)
![7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride)](/img/structure/B3034162.png)
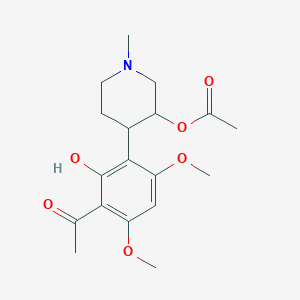
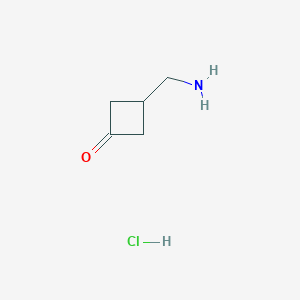
![2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione](/img/structure/B3034166.png)
